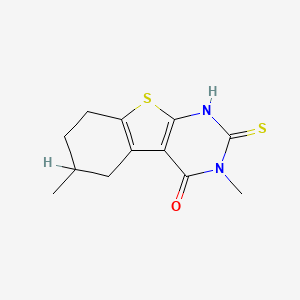
3,6-Dimethyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a mouthful of a name, but let’s break it down. This compound belongs to the class of heterocyclic molecules, specifically a benzothieno-pyrimidinone derivative. Its structure includes a fused benzothiophene and pyrimidinone ring system, with two methyl groups at positions 3 and 6. The sulfur atom in the thioxo group (C=S) adds an intriguing twist to its reactivity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Cyclization via Thionation:
Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for further investigations.
Chemical Reactions Analysis
3,6-Dimethyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one participates in various reactions:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the thioxo group yields the corresponding thiol (mercaptan) compound.
Substitution: Halogenation or other nucleophilic substitutions occur at the reactive positions.
Common Reagents: Reagents like hydrogen peroxide (H2O2), sodium borohydride (NaBH4), and halogens are often employed.
Major Products: The specific products depend on reaction conditions and substituents. For example, oxidation leads to sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for novel heterocyclic compounds.
Biology and Medicine: Investigations focus on potential bioactivity, such as antimicrobial or anticancer properties.
Industry: Limited industrial applications, but its unique structure may inspire new materials or pharmaceuticals.
Mechanism of Action
The exact mechanism of action remains an active area of study. Potential molecular targets include enzymes, receptors, or cellular pathways influenced by its structural features.
Comparison with Similar Compounds
3,6-Dimethyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one stands out due to its fused benzothieno-pyrimidinone core. Similar compounds include other benzothiophene derivatives, but few possess this specific arrangement.
Properties
CAS No. |
132605-21-1 |
|---|---|
Molecular Formula |
C12H14N2OS2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3,6-dimethyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2OS2/c1-6-3-4-8-7(5-6)9-10(17-8)13-12(16)14(2)11(9)15/h6H,3-5H2,1-2H3,(H,13,16) |
InChI Key |
LKHXBFOQKPAJRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















